1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10,15H,2,11-12H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZMLXHIMYNZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN4O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving:
Preparation of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide.
Reduction of the carboxylic acid group to a methylene group.
Coupling this intermediate with 3-propylquinazoline-2,4-dione using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods:
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions primarily at the propyl side chain, yielding carboxylic acid derivatives.
Reduction: : Selective reduction can occur at the oxadiazole ring or the quinazoline core under mild conditions.
Substitution: : The fluorine atom in the 4-fluorophenyl group can be displaced by nucleophiles like amines or alkoxides.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic reagents such as sodium methoxide (NaOCH3) or aniline.
Oxidation: : Propyl group is converted to carboxylic acid.
Reduction: : Formation of tetrahydroquinazoline derivatives.
Substitution: : Fluorine substituted with alkoxy or amino groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new materials and ligands for catalysis.
Biology: Investigated for its potential as a molecular probe due to its fluorinated aromatic ring, aiding in imaging techniques like PET (positron emission tomography).
Industry: Used in the development of specialty polymers and as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The compound's biological activity stems from its ability to interact with specific molecular targets such as kinases and receptors due to its quinazoline moiety, which is known to inhibit enzyme activity. The fluorophenyl group enhances binding affinity and selectivity by forming strong interactions with hydrophobic pockets of proteins.
Comparison with Similar Compounds
Tetrahydroquinazoline Derivatives
- Example 1: (S)-2-(4-(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methylamino-2-fluorobenzamido)-4-(1H-tetrazol-5-yl)butyric acid () Structural Differences: Replaces the tetrahydroquinazoline-2,4-dione core with a 1,4-dihydroquinazolin-4-one system. The prop-2-ynyl group and tetrazol-5-yl substituent introduce distinct electronic and steric effects compared to the oxadiazole and propyl groups in the target compound.
Oxadiazole-Containing Compounds
- Example 2 : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one ()
- Structural Differences : Integrates a pyrazolone and tetrazole ring system instead of the tetrahydroquinazoline-dione core. The absence of fluorine reduces lipophilicity compared to the 4-fluorophenyl group in the target compound.
- Functional Implications : Pyrazolone derivatives often exhibit anti-inflammatory or analgesic activity, suggesting divergent therapeutic applications compared to quinazoline-based molecules .
Physicochemical and Pharmacokinetic Properties
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